molecular formula C8H7N3 B1355029 2,7-Naphthyridin-1-amine CAS No. 27225-00-9

2,7-Naphthyridin-1-amine

Cat. No. B1355029
CAS RN: 27225-00-9
M. Wt: 145.16 g/mol
InChI Key: SLEZIMBNRWWQJI-UHFFFAOYSA-N
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Description

2,7-Naphthyridin-1-amine is a heterocyclic organic compound . It is a part of the naphthyridine family, which has emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which are related to 2,7-Naphthyridin-1-amine, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of 2,7-Naphthyridin-1-amine is based on a naphthyridine core, which is a bicyclic compound consisting of two fused pyridine rings .


Physical And Chemical Properties Analysis

2,7-Naphthyridin-1-amine has a molecular weight of 145.16 . It has a density of 1.293g/cm3 and a boiling point of 363.672ºC at 760 mmHg . The compound is typically stored at room temperature and is available in powder form .

Scientific Research Applications

1. c-Kit/VEGFR-2 Kinase Inhibitors

  • Application Summary: The 2,7-naphthyridone scaffold, which includes 2,7-Naphthyridin-1-amine, has been proposed as a novel lead structure of MET inhibitors. A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1 (2 H )-one derivatives were designed and synthesized .
  • Methods of Application: The ability of the synthesized compounds to inhibit MET, c-Kit, and VEGFR-2 activities was evaluated using an enzyme assay with a recombinant kinase domain .
  • Results: Preliminary biological screening resulted in the discovery of a new lead of c-Kit and VEGFR-2 kinase inhibitors. Compound 9k exhibited excellent c-Kit inhibitory activity, with an IC 50 value of 8.5 nM, i.e., it is 38.8-fold more potent than compound 3 (IC 50 of 329.6 nM). Moreover, the compounds 10l and 10r exhibited good VEGFR-2 inhibitory activity, with IC 50 values of 56.5 and 31.7 nM, respectively .

2. Antihypertensives, Antiarrhythmics, Herbicide Safeners and Immunostimulants

  • Application Summary: Substituted 1,8-naphthyridine compounds, which include 2,7-Naphthyridin-1-amine, are used as antihypertensives, antiarrhythmics, herbicide safeners and also as immunostimulants .

3. Synthesis of 1,8-naphthyridines

  • Application Summary: The 1,8-naphthyridines, which include 2,7-Naphthyridin-1-amine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in the development of methods for the synthesis of 1,8-naphthyridines .
  • Methods of Application: The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .

4. Anticancer Properties

  • Application Summary: 1,6-naphthyridines, which include 2,7-Naphthyridin-1-amine, are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .

Safety And Hazards

The safety information for 2,7-Naphthyridin-1-amine indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2,7-naphthyridin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEZIMBNRWWQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512282
Record name 2,7-Naphthyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Naphthyridin-1-amine

CAS RN

27225-00-9
Record name 2,7-Naphthyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-naphthyridin-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Bromination gives 4-bromo-2,7-naphthyridin-1(2H)-one CAS 959558-27-1, which is converted into 4-bromo-1-chloro-2,7-naphthyridine by chlorinating compounds, such as POCl3 and/or PCl5. Reaction with ammonia or ammonia equivalents gives 2,7-naphthyridin-1-ylamine.
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Synthesis routes and methods II

Procedure details

810 g of ammonium formate are added to 253 g of 4-((E)-2-dimethylaminovinyl)nicotinonitrile in a 4 liter vessel. 300 ml of AcOH are then added, and the mixture is heated at 115° C. for 20 h. The mixture is cooled, 5 liters of water are added, and the mixture is extracted 10× with 0.5 liter of CH2Cl2. The aqueous phase is adjusted to ˜pH 10 using 160 g of NaOH. The aqueous phase is extracted with MTB ether, the organic phase is separated off and dried over sodium sulfate. Removal of the solvent and drying gives 59 g of 2,7-naphthyridin-1-ylamine, M˜145.16 g/mol, M+H found 146, NMR corresponds.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
SN Sirakanyan, VA Kartsev, D Spinelli… - Current Organic …, 2017 - ingentaconnect.com
Background and Objective: Continuing our studies in the field of a new rearrangement in the 2,7- naphthyridine series, the synthesis and rearrangement of mono- 2 and di-amino …
Number of citations: 5 www.ingentaconnect.com
Y Jiang, M Liu, M Wang, Y Lei, Q Ding, H Wu… - Organic & Biomolecular …, 2022 - pubs.rsc.org
Two novel 2,7-naphthyridine derivatives are unexpectedly synthesized by the reaction of 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile and benzylamine, and are achieved through …
Number of citations: 1 pubs.rsc.org
C Guo, PR Guzzo, M Hadden, BJ Sargent, L Yet… - Bioorganic & Medicinal …, 2010 - Elsevier
The original structure of a high-throughput screening hit obtained from an external vendor was revised based on multiple NMR studies. The active compound was re-synthesized via a …
Number of citations: 19 www.sciencedirect.com
A Wójcicka - Current Organic Chemistry, 2021 - ingentaconnect.com
2,7-Naphthyridine is one of the six structural isomers of pyridopyridine. Biological investigations have shown that these compounds have a broad spectrum of activity. They have been …
Number of citations: 5 www.ingentaconnect.com
M Lotter, J Schilling, E Reimann… - Archiv der Pharmazie …, 2006 - Wiley Online Library
The one‐pot reaction of 4‐benzylpyridine‐3‐carbonitrile with Bredereck's reagent and subsequent treatment with either glacial acetic acid and sulfuric acid or ammonium acetate …
Number of citations: 16 onlinelibrary.wiley.com
H Gross, DE Goeger, P Hills, SL Mooberry… - Journal of natural …, 2006 - ACS Publications
Lophocladines A (1) and B (2), two 2,7-naphthyridine alkaloids, were isolated from the marine red alga Lophocladia sp. collected in the Fijian Islands. Their structures were deduced on …
Number of citations: 131 pubs.acs.org
M Wang, N Naganna, HO Sintim - Bioorganic chemistry, 2019 - Elsevier
RET rearrangement is a recently identified oncogenic mutation in lung adenocarcinoma (LADC) that accounts for approximately 2% of all NSCLCs. More than six fusion partners have …
Number of citations: 12 www.sciencedirect.com
SN Sirakanyan, D Spinelli, A Geronikaki… - International Journal of …, 2022 - mdpi.com
In this paper we describe an efficient method for the synthesis of new heterocyclic systems: furo[2,3-c]-2,7-naphthyridines 6, as well as a new method for the preparation of 1,3-diamino-2…
Number of citations: 2 www.mdpi.com
S Theeramunkong, O Vajragupta… - Medicinal Chemistry …, 2016 - Springer
In this study, two series of simplified isoquinolines deriving from lophocladine B were synthesized and evaluated for their antitumor activity. Suzuki-Miyaura and Sharpelss-Fokin …
Number of citations: 9 link.springer.com
U Khatri, N Dayal, X Hu, E Larocque, N Naganna… - Molecular Cancer …, 2023 - AACR
Selpercatinib (LOXO292) and pralsetinib (BLU667) are RET protein tyrosine kinase inhibitors (TKIs) recently approved for treating RET-altered cancers. However, RET mutations that …
Number of citations: 5 aacrjournals.org

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